ZT-12-037-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

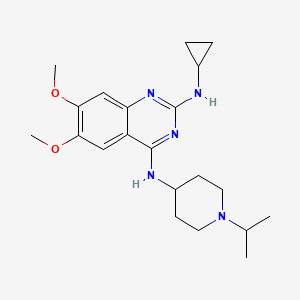

2-N-cyclopropyl-6,7-dimethoxy-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c1-13(2)26-9-7-15(8-10-26)22-20-16-11-18(27-3)19(28-4)12-17(16)24-21(25-20)23-14-5-6-14/h11-15H,5-10H2,1-4H3,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAQJTHMSLYMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of ZT-12-037-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-12-037-01 is a potent and highly selective, ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19). Its mechanism of action centers on the direct inhibition of STK19, a novel activator of the NRAS signaling pathway. By preventing the STK19-mediated phosphorylation of NRAS, this compound effectively abrogates downstream signaling, leading to the inhibition of oncogenic NRAS-driven melanocyte transformation and melanoma proliferation. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative efficacy data, and the experimental protocols utilized for its characterization.

Introduction

Activating mutations in the NRAS gene are present in 20-30% of melanomas, yet effective targeted therapies for these cancers have remained elusive.[1][2][3][4][5] The discovery of Serine/Threonine Kinase 19 (STK19) as a direct activator of NRAS has unveiled a new therapeutic vulnerability.[1][2][3][4][5] STK19 phosphorylates NRAS, which enhances its binding to downstream effectors and promotes malignant transformation in melanocytes.[1][2][3][4][5] this compound was developed as a specific small molecule inhibitor to target this interaction and disrupt the oncogenic signaling cascade.[1][2][3][4][5]

Core Mechanism of Action: STK19 Inhibition

The primary mechanism of action of this compound is its direct and competitive inhibition of STK19's kinase activity. This compound binds to the ATP-binding pocket of STK19, preventing the transfer of a phosphate group to its substrate, NRAS.[1][6] This ATP-competitive inhibition is demonstrated by an increase in the IC50 of this compound with increasing ATP concentrations.[6] The inhibition of STK19 by this compound leads to a dose- and time-dependent decrease in the phosphorylation of NRAS.[6][7]

Signaling Pathway

The signaling pathway affected by this compound is depicted below. In melanomas with activating NRAS mutations, STK19 directly phosphorylates NRAS, leading to the activation of downstream pro-proliferative and pro-survival pathways. This compound blocks this initial phosphorylation event, thereby inhibiting the entire downstream cascade.

Figure 1: Signaling pathway of STK19-mediated NRAS activation and its inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

| Parameter | Value | Cell/Enzyme | Notes |

| IC50 | 23.96 nM | STK19 (Wild-Type) | In vitro kinase assay.[6] |

| IC50 | 27.94 nM | STK19 (D89N mutant) | In vitro kinase assay.[6] |

| IC50 | ~35 nM | STK19 | Competitive inhibitor of ATP.[1] |

| Kinase Selectivity | High | 468 diverse kinases | Assessed via KINOMEscan at 1 µM.[6] |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

In Vitro STK19 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on STK19 kinase activity.

Methodology:

-

Recombinant STK19-Flag (wild-type or D89N mutant) was incubated with its substrate, HA-NRASQ61R.[8]

-

The kinase reaction was initiated by the addition of ATP at a concentration of 100 µM.[8]

-

Gradient concentrations of this compound were added to the reaction mixture.

-

The reaction was allowed to proceed for a defined period (e.g., 15 minutes) at an optimal STK19 concentration (e.g., 12.5 nM).[8]

-

The level of NRAS phosphorylation was quantified to determine the inhibitory activity of this compound and calculate the IC50 value.[8]

Figure 2: Workflow for the in vitro STK19 kinase assay.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to STK19 in a cellular context.

Methodology:

-

Melanoma cells (e.g., SK-MEL-2) were treated with either this compound or a vehicle control.

-

The treated cells were heated to a range of temperatures.

-

Cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

-

The amount of soluble STK19 remaining at each temperature was determined by immunoblotting.

-

A shift in the melting curve of STK19 in the presence of this compound indicates direct target engagement.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human melanoma cells with an activating NRAS mutation (e.g., SK-MEL-2, NRASQ61R) were subcutaneously injected into immunocompromised mice.[6][8]

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

The treatment group received this compound via a specified route and schedule. The control group received a vehicle.

-

Tumor volume was measured at regular intervals.[8]

-

At the end of the study, tumors were excised and weighed.[8]

Downstream Cellular Effects

The inhibition of STK19 by this compound results in several significant downstream cellular consequences:

-

Inhibition of Melanocyte Colony Formation and Proliferation: this compound treatment significantly impairs the ability of oncogenic NRAS-transformed melanocytes to form colonies and proliferate.[6][7]

-

Induction of Apoptosis: The pro-apoptotic effect of this compound is enhanced in cells expressing oncogenic NRAS.[6][7]

-

Inhibition of Tumor Growth: In vivo, this compound treatment leads to a dose-dependent inhibition of melanoma xenograft growth.[6][8]

Conclusion

This compound represents a promising therapeutic agent for the treatment of NRAS-mutant melanomas. Its well-defined mechanism of action, centered on the specific and ATP-competitive inhibition of STK19, provides a strong rationale for its clinical development. By preventing the phosphorylation and subsequent activation of oncogenic NRAS, this compound effectively curtails the downstream signaling that drives melanoma cell proliferation and survival. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]

- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. search.lib.utexas.edu [search.lib.utexas.edu]

- 6. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. US20200199081A1 - Stk19 inhibitors for treatment of cancer - Google Patents [patents.google.com]

ZT-12-037-01: A Targeted Inhibitor of STK19 for NRAS-Mutant Melanoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastatic melanoma, particularly tumors driven by NRAS mutations, presents a significant therapeutic challenge with limited effective treatment options. The serine/threonine kinase 19 (STK19) has been identified as a novel upstream activator of NRAS, promoting melanomagenesis. ZT-12-037-01 is a potent and selective, ATP-competitive inhibitor of STK19 that has demonstrated significant preclinical efficacy in blocking oncogenic NRAS signaling and inhibiting melanoma growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the evolving understanding of its target, STK19.

The STK19-NRAS Signaling Axis in Melanoma

Activating mutations in the NRAS oncogene are present in 20-30% of melanomas and are associated with a poor prognosis.[1][2] Unlike BRAF-mutant melanomas, there are currently no approved targeted therapies for NRAS-mutant tumors.

Recent research has identified STK19 as a critical regulator of NRAS activity.[1][2][3] According to this model, STK19 directly phosphorylates NRAS, which enhances its binding to downstream effectors and promotes malignant transformation in melanocytes.[1][2][3] A recurrent gain-of-function mutation in STK19, D89N, has been identified in approximately 25% of human melanomas and is associated with enhanced NRAS interaction and melanocyte transformation.[1][3]

Proposed Signaling Pathway

The proposed STK19-NRAS signaling pathway is a linear cascade that ultimately activates downstream pro-proliferative and survival pathways.

Caption: Proposed STK19-NRAS signaling pathway in melanoma and the inhibitory action of this compound.

This compound: A Potent and Selective STK19 Inhibitor

This compound was developed as a specific, ATP-competitive inhibitor of STK19. It has demonstrated high potency and selectivity in preclinical studies.

In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (STK19 WT) | 23.96 nM | In vitro kinase assay | [4] |

| IC50 (STK19 D89N) | 27.94 nM | In vitro kinase assay | [4] |

| NRAS Phosphorylation Inhibition | Dose-dependent | HPMs, SK-MEL-2, WM2032 | |

| Cell Proliferation Inhibition | Effective at 3 µM (14 days) | Mutant NRAS-STK19 driven melanocytes | |

| Colony Formation Inhibition | Significant at 3 µM (14 days) | Mutant NRAS-STK19 driven melanocytes | |

| Apoptosis Induction | Increased cleaved caspase-3 | SK-MEL-2 |

In Vivo Efficacy

| Animal Model | Treatment Regimen | Outcome | Reference |

| SK-MEL-2 Xenograft | 25-50 mg/kg, i.p., once daily for 21 days | Dose-dependent inhibition of tumor growth |

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against STK19.

-

Method: A standard in vitro kinase assay was performed using recombinant wild-type or D89N mutant STK19. The assay measures the phosphorylation of a substrate in the presence of ATP and varying concentrations of the inhibitor. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity. The ATP-competitive nature of the inhibitor was confirmed by observing an increase in IC50 with increasing ATP concentrations.[4]

Cell Viability and Colony Formation Assays

-

Objective: To assess the effect of this compound on the proliferation and survival of melanoma cells.

-

Method: Melanoma cell lines, particularly those with NRAS mutations (e.g., SK-MEL-2), were treated with various concentrations of this compound for an extended period (e.g., 14 days). Cell viability was measured using standard methods such as MTT or CellTiter-Glo assays. For colony formation, cells were seeded at low density and allowed to form colonies in the presence of the inhibitor. Colonies were then stained and counted.

NRAS Phosphorylation Assay (Western Blot)

-

Objective: To confirm the on-target effect of this compound on NRAS phosphorylation.

-

Method: Melanoma cells were treated with this compound for various times and at different concentrations. Cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated NRAS were detected using a phospho-specific antibody. Total NRAS and a loading control (e.g., GAPDH or β-actin) were also blotted to ensure equal protein loading.

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method: Immunocompromised mice (e.g., nude mice) were subcutaneously injected with a human melanoma cell line harboring an NRAS mutation (e.g., SK-MEL-2). Once tumors were established, mice were treated with this compound or a vehicle control via intraperitoneal injection daily for a specified period (e.g., 21 days). Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3).

Caption: Preclinical evaluation workflow for this compound in melanoma.

The Evolving Understanding of STK19: A Point of Controversy

While the initial studies provided a strong rationale for targeting STK19 as a kinase in NRAS-mutant melanoma, subsequent research has introduced a significant controversy regarding the fundamental function of STK19.

The Case Against STK19 as a Kinase

Several recent studies have challenged the classification of STK19 as a serine/threonine kinase.[5][6][7] The key arguments against its kinase function include:

-

Gene Annotation and Protein Isoforms: It has been proposed that the STK19 gene has been incorrectly annotated and that the predominantly expressed isoform is shorter than previously thought. This would place the frequently cited D89N mutation outside the coding region, rendering it functionally irrelevant.[5][8]

-

Lack of a Canonical Kinase Domain: Structural studies, including crystallography, have revealed that STK19 does not possess a conventional kinase domain. Instead, it is composed of winged helix domains, which are typically associated with DNA and RNA binding.[6][7]

-

Nuclear Localization: STK19 has been shown to be exclusively localized to the nucleus and associated with chromatin, which is inconsistent with a primary role in phosphorylating the plasma membrane-associated NRAS.[5]

-

Role in DNA Damage Repair: A growing body of evidence suggests that STK19 is a DNA/RNA-binding protein that plays a critical role in DNA damage repair pathways, specifically in transcription-coupled nucleotide excision repair (TC-NER).[6][7]

Implications for this compound

This emerging evidence raises important questions about the mechanism of action of this compound. While its efficacy in NRAS-mutant melanoma models is documented, the direct target and the downstream consequences of its binding may be more complex than initially understood. It is possible that this compound's anti-melanoma effects are mediated through the modulation of STK19's role in DNA repair or other undiscovered functions, which may indirectly impact NRAS signaling or cell survival.

Caption: Logical relationship between the initial hypothesis of STK19 function and the emerging controversy.

Conclusion and Future Directions

This compound is a promising preclinical compound that effectively targets NRAS-driven melanoma. The initial hypothesis of its action through the inhibition of STK19's kinase activity provided a strong foundation for its development. However, the scientific community must now consider the growing body of evidence suggesting an alternative function for STK19 in DNA damage repair.

Future research should focus on:

-

Elucidating the true molecular function of STK19 in both normal and cancerous cells.

-

Determining the precise mechanism of action of this compound in light of the new findings on STK19. This includes comprehensive target engagement and selectivity profiling.

-

Investigating potential biomarkers that could predict response to this compound, which may or may not be related to STK19's proposed kinase activity.

Despite the ongoing debate surrounding its target, the preclinical efficacy of this compound in NRAS-mutant melanoma warrants further investigation and highlights the potential of targeting novel pathways in this challenging disease.

References

- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rupress.org [rupress.org]

- 8. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]

The Role of STK19 in NRAS-Mutant Cancer: A Technical Guide for Researchers

An In-depth Examination of a Controversial Kinase and its Implications for Drug Development

Executive Summary

Oncogenic mutations in the NRAS gene are significant drivers in various cancers, most notably melanoma, yet remain a challenging therapeutic target. The discovery of Serine/Threonine Kinase 19 (STK19) as a purported activator of NRAS initially presented a promising avenue for targeted therapy. This guide provides a comprehensive technical overview of the role of STK19 in NRAS-mutant cancer, detailing the initial findings that positioned it as a novel drug target, the development of its inhibitors, and the subsequent scientific controversy that has cast doubt on its function as a kinase. This document is intended for researchers, scientists, and drug development professionals, offering a balanced perspective on the available evidence, detailed experimental protocols, and a structured presentation of quantitative data to inform future research and therapeutic strategies.

The Initial Paradigm: STK19 as a Novel NRAS Activator

Initial research identified STK19 as a previously uncharacterized serine/threonine kinase that directly interacts with and phosphorylates NRAS.[1][2] This phosphorylation event, specifically at serine 89 (S89), was reported to be crucial for enhancing the binding of NRAS to its downstream effectors, thereby promoting oncogenic signaling and malignant transformation in melanocytes.[1][3]

Proposed Signaling Pathway

The proposed mechanism involves STK19-mediated phosphorylation of NRAS, leading to the activation of downstream pro-proliferative and survival pathways, including the MAPK/ERK and PI3K/AKT signaling cascades.[4] A gain-of-function mutation in STK19, D89N, identified in a significant percentage of human melanomas, was shown to exhibit enhanced interaction with NRAS, further promoting melanocyte transformation.[1][3]

Therapeutic Targeting of STK19

The identification of STK19 as an NRAS activator led to the development of small molecule inhibitors. Two notable compounds, ZT-12-037-01 and the natural product chelidonine, were reported to be potent and selective ATP-competitive inhibitors of STK19.[4][5]

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| This compound | STK19 (WT) | 23.96 | [5] |

| STK19 (D89N) | 27.94 | [5] | |

| Chelidonine | STK19 | 125.5 ± 19.3 | [4][6] |

These inhibitors were shown to effectively block NRAS phosphorylation, inhibit the proliferation of NRAS-mutant cancer cell lines, and suppress tumor growth in vivo.[1][4]

A Paradigm Shift: The STK19 Controversy

Subsequent research has challenged the initial findings, raising significant questions about the fundamental role of STK19 as an NRAS-activating kinase.

Re-evaluation of STK19 Annotation and Function

A 2020 study by Rodríguez-Martínez et al. presented evidence suggesting that the STK19 gene has been incorrectly annotated.[7][8] Their findings indicated that the expressed STK19 protein is 110 amino acids shorter than previously believed, which would place the frequently cited D89N "driver" mutation outside the coding region.[7][8] Furthermore, this group reported that STK19 is exclusively localized to the nucleus and associated with chromatin, making a direct kinase-substrate relationship with the predominantly cytoplasmic NRAS protein unlikely.[7][8] They also failed to detect any kinase activity for STK19.[7][8]

Structural and Functional Re-characterization

More recent work, including a 2024 study by Li et al., has provided structural evidence to support the counter-narrative.[9] X-ray crystallography of STK19 revealed that it does not possess a conventional kinase domain but is instead composed of three winged helix (WH) domains.[9] This structural analysis, combined with biochemical assays, strongly suggests that STK19 is a DNA/RNA-binding protein involved in DNA damage repair and cell proliferation, rather than a protein kinase.[9] To avoid further confusion, the authors proposed renaming the protein to TWH19 (Tandem Winged Helix protein formerly known as STK19).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of STK19 and NRAS.

In Vitro Kinase Assay (as per the "pro-kinase" hypothesis)

This protocol is adapted from the methodology used to assess the inhibitory effect of chelidonine on STK19 activity.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of STK19 inhibitors on the proliferation of NRAS-mutant cancer cell lines.

Nuclear and Cytoplasmic Fractionation

This protocol is essential for investigating the subcellular localization of STK19.

Conclusion and Future Directions

The story of STK19 in NRAS-mutant cancer serves as a critical case study in the rigorous process of drug target validation. While the initial discovery of STK19 as an NRAS activator and the subsequent development of its inhibitors were met with considerable excitement, the conflicting evidence regarding its fundamental biochemical function necessitates a re-evaluation of its role and therapeutic potential.

For researchers in this field, several key questions remain:

-

Can the conflicting findings regarding STK19's kinase activity and subcellular localization be reconciled?

-

If STK19 is indeed a nuclear protein involved in DNA damage repair, does it have any indirect role in regulating NRAS signaling?

-

Are the observed anti-cancer effects of this compound and chelidonine due to off-target effects, and if so, what are the true targets of these compounds?

Future research should focus on independently verifying the subcellular localization and enzymatic activity of STK19 in various NRAS-mutant cancer models. A deeper understanding of the STK19 interactome may also provide clarity on its cellular functions. For drug development professionals, this case highlights the importance of thorough and independent target validation before committing significant resources to inhibitor development programs. While the direct targeting of STK19 as an NRAS kinase is now , the exploration of its role in DNA damage repair may yet reveal novel therapeutic opportunities.

References

- 1. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]

- 6. scbt.com [scbt.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ZT-12-037-01, a Potent and Selective STK19 Inhibitor for Oncogenic NRAS-Driven Melanoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ZT-12-037-01, a novel small molecule inhibitor of Serine/Threonine Kinase 19 (STK19). This compound has emerged as a promising therapeutic agent for the treatment of melanomas harboring oncogenic NRAS mutations. This document details the compound's mechanism of action, key experimental data, and the methodologies used in its characterization.

Core Compound Properties

This compound, with the chemical name N2-cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine, is a specific and ATP-competitive inhibitor of STK19.[1][2][3][4] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | N2-cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine |

| Molecular Formula | C21H31N5O2 |

| Molecular Weight | 385.50 g/mol |

| CAS Number | 2328073-61-4 |

| SMILES | COC1=CC2=C(C=C1OC)C(=NC(=N2)NC3CCN(CC3)C(C)C)NC4CC4 |

Chemical Structure:

Caption: Chemical structure of this compound.

Biological Activity and Mechanism of Action

This compound is a highly selective and potent inhibitor of STK19, a serine/threonine kinase identified as a novel activator of NRAS.[5][6][7] Activating mutations in NRAS are found in 20-30% of melanomas and have been historically difficult to target therapeutically.[5][6]

Mechanism of Action:

STK19 directly phosphorylates NRAS, which enhances its binding to downstream effectors and promotes malignant transformation in melanocytes.[5][6][7] this compound acts as an ATP-competitive inhibitor of STK19, effectively blocking this phosphorylation event.[1][2] This inhibition of NRAS phosphorylation leads to the suppression of downstream signaling pathways, including the MEK-ERK and PI3K pathways, ultimately inhibiting melanoma cell growth and inducing apoptosis.[4]

In Vitro Efficacy:

The inhibitory activity of this compound against both wild-type (WT) and a gain-of-function mutant (D89N) of STK19 has been quantified.

| Target | IC50 (nM) |

| STK19 (WT) | 23.96 |

| STK19 (D89N) | 27.94 |

Data from cell-free assays.[1][2]

Furthermore, this compound demonstrates high selectivity, as determined by KINOMEscan against a panel of 468 kinases.[1]

Cellular and In Vivo Activity:

-

Inhibition of NRAS Phosphorylation: Treatment with this compound leads to a dose- and time-dependent decrease in NRAS phosphorylation in cells.[1]

-

Inhibition of Cell Proliferation and Colony Formation: this compound significantly inhibits the proliferation and colony-forming ability of melanoma cells harboring oncogenic NRAS mutations.[2][8][9]

-

Induction of Apoptosis: The pro-apoptotic effect of this compound is significantly enhanced in cells expressing oncogenic NRAS.[1]

-

In Vivo Antitumor Activity: In preclinical xenograft models using SK-MEL-2 melanoma cells (with NRASQ61R mutation), this compound treatment resulted in a dose-dependent inhibition of tumor growth with low in vivo toxicity.[1][2][8]

Signaling Pathway

The following diagram illustrates the role of STK19 in the NRAS signaling pathway and the point of intervention for this compound.

Caption: STK19-NRAS signaling pathway and this compound inhibition.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary research by Yin et al., 2019.

In Vitro STK19 Kinase Assay

This assay was performed to determine the IC50 values of this compound against STK19.

Methodology:

-

Reaction Setup: Kinase reactions were performed in a final volume of 25 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.

-

Enzyme and Substrate: Recombinant STK19 (wild-type or D89N mutant) was used as the enzyme, and a biotinylated peptide substrate was used.

-

ATP and Inhibitor: 10 µM ATP was added to the reaction mixture. This compound was added at varying concentrations.

-

Incubation: The reaction was incubated for 20 minutes at room temperature.

-

Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for the in vitro STK19 kinase assay.

Cell Proliferation Assay

This assay was used to evaluate the effect of this compound on the growth of melanoma cells.

Methodology:

-

Cell Seeding: Melanoma cell lines (e.g., SK-MEL-2) were seeded in 96-well plates at a density of 3,000 cells per well.

-

Compound Treatment: After 24 hours, cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Cells were incubated for 72 hours.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured, and the percentage of cell growth inhibition was calculated relative to the vehicle-treated control.

Colony Formation Assay

This assay assessed the long-term effect of this compound on the clonogenic survival of melanoma cells.

Methodology:

-

Cell Seeding: 500 cells were seeded in each well of a 6-well plate.

-

Compound Treatment: Cells were treated with this compound at various concentrations.

-

Incubation: The plates were incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies were fixed with methanol and stained with 0.5% crystal violet.

-

Quantification: The number of colonies (defined as a cluster of >50 cells) was counted.

Western Blot Analysis

This technique was used to measure the levels of protein phosphorylation.

Methodology:

-

Cell Lysis: Cells treated with this compound for the indicated times were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-NRAS, total NRAS, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model was used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: 5 x 10^6 SK-MEL-2 cells were subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

-

Treatment: Mice were randomized into treatment and control groups. This compound was administered via intraperitoneal injection at doses of 25 or 50 mg/kg daily.

-

Monitoring: Tumor volume and body weight were measured every 3 days.

-

Endpoint: After 21 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[2][8]

Conclusion

This compound is a potent and selective STK19 inhibitor with a clear mechanism of action in the context of NRAS-driven melanoma. Its ability to inhibit NRAS phosphorylation, suppress melanoma cell growth both in vitro and in vivo, and induce apoptosis highlights its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a basis for the further investigation and development of this promising compound.

References

- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. abmole.com [abmole.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound |CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]

- 5. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]

- 6. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

ZT-12-037-01: A Potent Inhibitor of STK19 for Oncogenic NRAS-Driven Melanoma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical activity and cellular effects of ZT-12-037-01, a selective inhibitor of Serine/Threonine Kinase 19 (STK19). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting STK19 in NRAS-mutant melanomas.

Quantitative Analysis of this compound Inhibitory Activity

This compound has been identified as a potent, ATP-competitive inhibitor of STK19. Its inhibitory activity has been quantified against both the wild-type (WT) enzyme and a gain-of-function mutant (D89N) identified in melanoma. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | Inhibitor | IC50 (nM) | Assay Type |

| STK19 (Wild-Type) | This compound | 23.96[1] | In vitro kinase assay |

| STK19 (D89N Mutant) | This compound | 27.94[1] | In vitro kinase assay |

| NRAS Phosphorylation | This compound | 20.04 - 24[2][3] | Cellular assay |

The STK19-NRAS Signaling Pathway: A Contested Model

The initial discovery of this compound was based on the identification of STK19 as a novel activator of NRAS, a key signaling protein frequently mutated in melanoma.[4] The proposed mechanism involves the direct phosphorylation of NRAS by STK19, which enhances its interaction with downstream effectors, thereby promoting melanoma development.[4] This signaling cascade is depicted below.

It is crucial to note that the role of STK19 as a kinase has been a subject of debate. Subsequent studies have presented evidence suggesting that STK19 may not possess kinase activity and instead functions as a DNA/RNA-binding protein involved in DNA damage repair.[5][6] These findings challenge the initially proposed mechanism of action for this compound. Researchers should be aware of this ongoing discussion when interpreting data related to STK19 inhibition.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

In Vitro STK19 Kinase Assay for IC50 Determination

The IC50 values of this compound against STK19 were determined using an in vitro kinase assay. While the primary publication does not provide a detailed step-by-step protocol, the methodology is based on standard kinase assay principles. The assay involves the use of purified STK19 protein, a substrate (NRAS), and ATP. The inhibitory effect of this compound is measured by quantifying the reduction in NRAS phosphorylation.

Materials:

-

Purified recombinant STK19 (WT and D89N)

-

Purified recombinant NRAS

-

This compound

-

Kinase assay buffer

-

ATP

-

Detection reagents (e.g., phospho-specific antibodies)

Procedure:

-

Reaction Setup: A master mix containing the kinase buffer, purified STK19, and purified NRAS is prepared.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The reaction is stopped, typically by the addition of EDTA.

-

Detection: The level of NRAS phosphorylation is quantified using a suitable detection method, such as an ELISA-based assay or a fluorescence-based method.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The workflow for a typical in vitro kinase inhibition assay is illustrated below.

References

- 1. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound |CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

ZT-12-037-01: A Targeted Approach to Inhibit Oncogenic NRAS Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Activating mutations in the NRAS gene are significant drivers in approximately 20-30% of melanomas, yet direct therapeutic targeting of NRAS has remained a formidable challenge.[1][2][3][4] The discovery of Serine/Threonine Kinase 19 (STK19) as a novel activator of NRAS has unveiled a new therapeutic vulnerability.[1][2][3][4] STK19 directly phosphorylates NRAS, enhancing its binding to downstream effectors and promoting malignant transformation in melanocytes.[1][2][3][4] ZT-12-037-01 has emerged as a potent and selective, ATP-competitive inhibitor of STK19, effectively abrogating NRAS phosphorylation and impeding the growth of NRAS-driven melanoma in both in vitro and in vivo models.[1][4][5][6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on NRAS phosphorylation, supported by quantitative data and detailed experimental protocols.

Introduction to STK19 and its Role in NRAS Activation

STK19 is a serine/threonine kinase that has been identified as a key regulator of NRAS activity.[1][2][3][4] Through direct phosphorylation, STK19 enhances the oncogenic potential of NRAS, particularly in the context of melanoma.[1][2][3][4] Notably, a recurrent gain-of-function mutation, D89N, has been identified in STK19 in a significant percentage of human melanomas, which exhibits an increased interaction with NRAS and promotes melanocyte transformation.[1][2][3] The discovery of the STK19-NRAS axis has paved the way for the development of targeted inhibitors like this compound.

This compound: A Potent and Selective STK19 Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding site of STK19.[5][6] Its ATP-competitive nature has been demonstrated by the observation that increasing ATP concentrations lead to a corresponding increase in the IC50 of this compound against STK19.[5][6] Kinome-wide screening has confirmed the high selectivity of this compound for STK19.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

| STK19 (Wild-Type) | 23.96 | In Vitro ATP-Site Competition Binding Assay |

| STK19 (D89N Mutant) | 27.94 | In Vitro ATP-Site Competition Binding Assay |

| NRAS Phosphorylation | 20.04 | Cellular Assay (Percentage of NRAS phosphorylation) |

Table 2: Cellular and In Vivo Activity

| Experimental Model | Treatment | Outcome |

| Mutant NRAS-STK19 driven melanocyte colony formation | 3 µM this compound for 14 days | Significant inhibition of colony formation and proliferation.[5][7] |

| SK-MEL-2 Xenograft Melanoma (NRAS Q61R) | 25-50 mg/kg this compound daily for 21 days (intraperitoneal injection) | Dose-dependent inhibition of tumor growth and increased apoptosis (cleaved caspase-3).[5][6][7] |

| NRAS-mutant cancer cell lines (melanoma, liver, lung, gastric) | Varies | Reduced cell proliferation and induction of apoptosis.[8] |

Signaling Pathway

The following diagram illustrates the STK19-NRAS signaling pathway and the mechanism of inhibition by this compound.

References

- 1. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Targeting of STK19 Inhibits Oncogenic NRAS-Driven Melanomagenesis. — Ludwig Cancer Research [ludwig.ox.ac.uk]

- 4. search.lib.utexas.edu [search.lib.utexas.edu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | Serine/threonin kinase inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. This compound |CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of ZT-12-037-01: A Potent and Selective STK19 Inhibitor for NRAS-Driven Melanoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-12-037-01 is a novel, potent, and selective small molecule inhibitor of Serine/Threonine Kinase 19 (STK19). Its development represents a significant advancement in the pursuit of targeted therapies for NRAS-mutant melanomas, a historically challenging therapeutic area. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its characterization as a promising therapeutic candidate.

Introduction: The Challenge of NRAS-Mutant Melanoma

Activating mutations in the NRAS oncogene are present in approximately 20-30% of melanomas, making it a significant driver of this aggressive skin cancer.[1][2] Unlike melanomas harboring BRAF mutations, for which effective targeted therapies have been developed, there have been no approved targeted therapies specifically for NRAS-mutant melanoma.[1][2] This has created a critical unmet medical need for novel therapeutic strategies that can effectively target the oncogenic signaling driven by mutant NRAS.

The discovery that STK19 acts as a novel activator of NRAS provided a new therapeutic avenue.[1][3] STK19 phosphorylates NRAS, enhancing its downstream signaling and promoting malignant transformation in melanocytes.[1][3][4] The development of this compound as a specific STK19 inhibitor was a direct result of this foundational research, offering a new targeted approach for this patient population.[1][3][5]

Discovery of this compound

This compound was developed from an initial hit identified through a chemical library screen designed to find inhibitors of STK19.[3] While the specific details of the high-throughput screening (HTS) campaign are not publicly available, such screens typically involve testing a large and diverse collection of small molecules for their ability to inhibit the activity of the target kinase in a biochemical or cell-based assay. Promising hits from the initial screen undergo further optimization through medicinal chemistry efforts to improve potency, selectivity, and drug-like properties, ultimately leading to the identification of a lead candidate like this compound.

Mechanism of Action: Targeting the STK19-NRAS Signaling Axis

This compound is an ATP-competitive inhibitor of STK19.[6] This means that it binds to the ATP-binding pocket of the STK19 kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates, including NRAS.[6] By inhibiting STK19-mediated phosphorylation of NRAS, this compound effectively blocks the activation of downstream signaling pathways that are critical for melanoma cell proliferation and survival.[3][4]

The STK19-NRAS signaling pathway is a key driver of melanomagenesis. STK19 directly phosphorylates NRAS, which enhances its ability to bind to downstream effectors and activate pro-proliferative and anti-apoptotic signaling cascades.[1][3][4] A recurrent gain-of-function mutation in STK19, D89N, has been identified in a significant percentage of human melanomas and has been shown to enhance the interaction with and activation of NRAS.[1][5]

Figure 1: Simplified signaling pathway of STK19-mediated NRAS activation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| IC50 vs. STK19 (Wild-Type) | 23.96 nM | [6] |

| IC50 vs. STK19 (D89N Mutant) | 27.94 nM | [6] |

| Kinase Selectivity | High (tested against a panel of 468 kinases) | [6] |

Table 2: In Vitro Cellular Activity

| Assay | Cell Line(s) | Treatment | Result | Reference |

| NRAS Phosphorylation Inhibition | Human Primary Melanocytes (HPMs) | 0-3 µM this compound | Dose-dependent inhibition | [6] |

| Colony Formation | Mutant NRAS-STK19 expressing melanocytes | 3 µM this compound for 14 days | Significant inhibition | |

| Cell Proliferation | Mutant NRAS-STK19 expressing melanocytes | 3 µM this compound for 14 days | Significant inhibition |

Table 3: In Vivo Efficacy

| Animal Model | Treatment | Result | Reference |

| SK-MEL-2 Xenograft | 25-50 mg/kg this compound, daily intraperitoneal injection for 21 days | Dose-dependent inhibition of tumor growth | [6] |

Experimental Protocols

KINOMEscan™ Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

Methodology: The KINOMEscan™ assay is a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases. The assay was performed by Eurofins DiscoverX.

-

Assay Principle: A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.

-

Competition: this compound competes with the immobilized ligand for binding to the kinase.

-

Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

-

Data Analysis: Results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound.

Figure 2: A generalized workflow for the KINOMEscan assay.

In Vitro ATP-Competition Kinase Assay

Objective: To determine the IC50 of this compound against STK19 and confirm its ATP-competitive mechanism of inhibition.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant STK19 (wild-type or D89N mutant), a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and a fixed concentration of ATP (often at or near the Km for ATP).

-

Inhibitor Addition: A serial dilution of this compound is added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

ATP Competition: To confirm the ATP-competitive mechanism, the IC50 of this compound is determined at varying concentrations of ATP. An increase in the IC50 value with increasing ATP concentration is indicative of ATP-competitive inhibition.[6]

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of melanoma cells.

Methodology:

-

Cell Seeding: Melanoma cells (e.g., SK-MEL-2) are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay, or a luminescent assay that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or fluorescence/luminescence values are normalized to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) is calculated.

Soft Agar Colony Formation Assay

Objective: To assess the effect of this compound on the anchorage-independent growth of melanoma cells, a hallmark of malignant transformation.

Methodology:

-

Base Agar Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.

-

Cell Layer: Melanoma cells are trypsinized, counted, and resuspended in a 0.3% agar solution in complete medium. This cell-agar suspension is then layered on top of the base agar.

-

Treatment: this compound or vehicle control is added to the top layer or included in the medium that is periodically added to the wells to prevent desiccation.

-

Incubation: Plates are incubated for 2-3 weeks to allow for colony formation.

-

Staining and Counting: Colonies are stained with a solution of crystal violet and counted using a microscope. A colony is typically defined as a cluster of 50 or more cells.

-

Data Analysis: The number of colonies in the treated wells is compared to the number in the vehicle-treated control wells.

SK-MEL-2 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Line: SK-MEL-2, a human melanoma cell line with an NRAS Q61R mutation, is used.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: SK-MEL-2 cells are harvested, resuspended in a suitable medium (e.g., a mixture of medium and Matrigel), and subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Treatment: this compound is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Discussion and Future Directions

The discovery and preclinical development of this compound have established it as a promising therapeutic agent for NRAS-mutant melanoma. Its high potency and selectivity for STK19, coupled with its demonstrated efficacy in both in vitro and in vivo models, provide a strong rationale for its continued development.

It is important to note that the role of STK19 as an NRAS-dependent melanoma driver has been a subject of scientific debate. A 2020 publication suggested that the STK19 gene was incorrectly annotated and that the protein is not a kinase.[7] However, a rebuttal to this publication was subsequently published by the original authors of the this compound study, reaffirming their findings.[8] This ongoing scientific discourse highlights the complexity of kinase biology and the importance of rigorous validation in drug discovery.

Future research should focus on the continued clinical development of this compound, including Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in patients with NRAS-mutant melanoma. Further investigation into potential resistance mechanisms and the identification of predictive biomarkers will also be crucial for optimizing its clinical application. The development of this compound represents a significant step forward in providing a much-needed targeted therapy for a patient population with limited treatment options.

References

- 1. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 2. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. benchchem.com [benchchem.com]

- 5. lab.moffitt.org [lab.moffitt.org]

- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence That STK19 Is Not an NRAS-dependent Melanoma Driver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Reply to ''Evidence that STK19 Is Not an NRAS-Dependent Melanoma Driver" - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on STK19 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine/Threonine Kinase 19 (STK19) has emerged as a protein of significant interest in therapeutic development, albeit with a dramatically evolving functional narrative. Initially identified as a protein kinase and a promising target in NRAS-driven melanoma, a compelling body of recent evidence has redefined STK19 as a crucial DNA/RNA-binding protein involved in the DNA damage response, specifically Transcription-Coupled Nucleotide Excision Repair (TC-NER). This technical guide provides an in-depth overview of the foundational research on STK19, presenting both the historical context of its role as a kinase and the current understanding of its function in DNA repair. We synthesize key quantitative data, detail essential experimental protocols, and provide visual representations of the associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals exploring STK19 as a therapeutic target.

The Evolving Identity of STK19: From Kinase to DNA Repair Factor

STK19 was first described as a manganese-dependent serine/threonine-specific protein kinase.[1] This classification spurred investigations into its role in cancer, particularly melanoma, where activating mutations in NRAS are prevalent.[2] A key study proposed that STK19 directly phosphorylates and activates NRAS, promoting melanomagenesis.[2] This led to the identification of small molecule inhibitors targeting its putative kinase activity.[3][4]

However, subsequent structural and biochemical studies have challenged this initial functional assignment.[1][5] The crystal structure of STK19 revealed not a kinase domain, but three tandem winged helix (WH) domains, a structure characteristic of DNA-binding proteins.[5][6] Consistent with this, STK19, which has been proposed to be renamed Tandem Winged Helix protein 19 (TWH19), has been shown to be a DNA/RNA-binding protein.[1][7] This new understanding has shifted the focus of STK19 research towards its role in maintaining genome integrity.

STK19 as a Therapeutic Target: Two Perspectives

Given the dual nature of STK19's reported functions, its potential as a therapeutic target can be viewed from two distinct angles:

-

Inhibition of Putative Kinase Activity: While the kinase function is now debated, the initial research provides a framework for targeting STK19 in the context of NRAS-driven cancers.

-

Modulation of DNA Repair Function: The established role of STK19 in TC-NER presents opportunities for therapeutic intervention, particularly in oncology, where exploiting DNA repair deficiencies is a proven strategy.

The following sections will delve into the quantitative data and experimental methodologies that underpin both of these perspectives.

Quantitative Data Summary

Table 1: Inhibitors of Putative STK19 Kinase Activity

| Inhibitor | Type | IC50 (nM) | Target | Reference(s) |

| ZT-12-037-01 | ATP-competitive | 24 | STK19 | [3] |

| Chelidonine | Natural Product | 125.5 ± 19.3 | STK19 | [4][8] |

Table 2: DNA/RNA Binding Affinity of STK19/TWH19

| Substrate | Apparent Kd (µM) | Method | Reference(s) |

| dsDNA (30-mer) | 2.2 | EMSA | [9] |

| ssDNA (30-mer) | 14.1 | EMSA | [9] |

| dsRNA (30-mer) | 3.2 | EMSA | [9] |

| dsDNA (DNA1) | 3.8 | EMSA | [5] |

Key Experimental Protocols

In Vitro Kinase Assay (Historical Perspective)

This protocol is based on methodologies used to establish the initial kinase function of STK19.

Objective: To determine if STK19 can phosphorylate a substrate, such as NRAS, in vitro.

Materials:

-

Purified recombinant STK19 (MBP-tagged or GST-tagged)

-

Purified recombinant substrate (e.g., NRAS-Q61R)

-

Kinase assay buffer: 50 mM HEPES (pH 8.0), 200 mM NaCl, 20 mM MnCl₂

-

ATP solution (e.g., 300 µM final concentration)

-

SDS-PAGE apparatus and reagents

-

Western blotting equipment

-

Anti-phosphoserine/threonine antibody

-

Anti-STK19 and anti-NRAS antibodies

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. Combine purified STK19 (e.g., 8 µM) and the substrate (e.g., NRAS-Q61R, 4 µM) in the kinase assay buffer.

-

Initiate the reaction by adding ATP to a final concentration of 300 µM.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phosphoserine/threonine to detect substrate phosphorylation.

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

As controls, perform western blots for total STK19 and NRAS to ensure equal loading.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the DNA-binding activity of STK19/TWH19.

Materials:

-

Purified recombinant STK19/TWH19 protein

-

DNA probe (e.g., a 30-bp double-stranded oligonucleotide, labeled with a fluorescent dye like Cy5 or a radioisotope like ³²P)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor DNA

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

-

Gel imaging system

Procedure:

-

Prepare the binding reactions in microcentrifuge tubes on ice. To each tube, add the binding buffer, a fixed amount of labeled DNA probe (e.g., 2 µM), and varying concentrations of purified STK19/TWH19 protein.

-

Include a no-protein control lane.

-

Add poly(dI-dC) to each reaction to minimize non-specific binding.

-

Incubate the reactions at 4°C for 2 hours to allow for protein-DNA complex formation.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

-

Visualize the DNA bands using an appropriate imaging system. A "shift" in the migration of the labeled DNA probe indicates the formation of a protein-DNA complex.

-

The apparent dissociation constant (Kd) can be estimated by quantifying the fraction of bound DNA at different protein concentrations.[5][9]

siRNA-Mediated Knockdown of STK19

Objective: To reduce the expression of STK19 in cultured cells to study its function.

Materials:

-

Cultured cells (e.g., HeLa, HCT116)

-

STK19-specific siRNAs (a pool of 3 individual siRNAs is recommended)[10][11]

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Opti-MEM or other serum-free medium

-

Complete growth medium

-

Reagents for RT-qPCR or Western blotting to verify knockdown efficiency

Procedure:

-

Plate cells in a 6-well plate or other suitable format to achieve 30-50% confluency on the day of transfection.

-

For each well, dilute the STK19 siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells in complete growth medium.

-

Incubate the cells for 48-72 hours.

-

Harvest the cells and verify the knockdown efficiency by measuring STK19 mRNA levels using RT-qPCR or protein levels using Western blotting.

CRISPR-Cas9 Mediated Knockout of STK19

Objective: To generate a stable cell line with a complete knockout of the STK19 gene.

Materials:

-

Cultured cells

-

CRISPR-Cas9 plasmid co-expressing Cas9 and a guide RNA (gRNA) targeting an early exon of STK19 (e.g., from the GeCKO v2 library).

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Fluorescence-activated cell sorter (FACS) if the plasmid contains a fluorescent reporter (e.g., GFP).

-

96-well plates for single-cell cloning.

-

Reagents for genomic DNA extraction, PCR, and Sanger sequencing to verify the knockout.

Procedure:

-

Design and clone a gRNA targeting an early exon of the STK19 gene into a Cas9 expression vector.

-

Transfect the CRISPR-Cas9 plasmid into the target cells.

-

After 48-72 hours, if using a fluorescent reporter, isolate single GFP-positive cells by FACS into 96-well plates. Alternatively, perform limiting dilution to isolate single cells.

-

Expand the single-cell clones.

-

Extract genomic DNA from the expanded clones.

-

PCR amplify the genomic region targeted by the gRNA.

-

Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

-

Confirm the absence of STK19 protein expression in knockout clones by Western blotting.

UV-Induced DNA Damage and Repair Assay

Objective: To assess the role of STK19 in the repair of UV-induced DNA damage.

Materials:

-

Cultured cells (wild-type and STK19-knockdown/knockout)

-

Phosphate-buffered saline (PBS)

-

UV-C light source (254 nm)

-

Cell lysis buffer

-

Antibodies against DNA damage markers (e.g., γH2AX, CPDs, 6-4PPs)

-

Immunofluorescence or Western blotting reagents

Procedure:

-

Culture wild-type and STK19-deficient cells on coverslips (for immunofluorescence) or in culture dishes (for Western blotting).

-

Wash the cells with PBS and remove the PBS.

-

Expose the cells to a specific dose of UV-C radiation (e.g., 10-20 J/m²).

-

Add back the complete growth medium and return the cells to the incubator for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for DNA repair.

-

For Immunofluorescence:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against a DNA damage marker.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity or the number of foci per cell.

-

-

For Western Blotting:

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and Western blotting using an antibody against the DNA damage marker.

-

Signaling Pathways and Molecular Interactions

The Disputed STK19-NRAS Kinase Pathway

The initial hypothesis positioned STK19 as an upstream activator of NRAS. In this model, STK19 would phosphorylate NRAS, leading to the activation of downstream pro-proliferative and survival pathways such as the MAPK/ERK and PI3K/AKT pathways. The D89N mutation was proposed to be a gain-of-function mutation that enhances this activity.[2] However, it is now understood that this mutation is likely outside the coding region of the expressed STK19 protein.[12][13]

Caption: Disputed STK19-NRAS signaling pathway.

STK19/TWH19 in Transcription-Coupled Nucleotide Excision Repair (TC-NER)

The current, evidence-based model places STK19 as a core component of the TC-NER machinery. When RNA Polymerase II (Pol II) stalls at a DNA lesion on the transcribed strand, a cascade of repair proteins is recruited. STK19 interacts with several key players, including Cockayne syndrome A (CSA) and the largest subunit of Pol II, RPB1.[11][12][14] It is thought to play a crucial role in the stable recruitment and proper positioning of the Transcription Factor IIH (TFIIH) complex, which is essential for lesion verification and excision.[15][16]

Caption: Role of STK19 in the TC-NER pathway.

Conclusion and Future Directions

The scientific journey of STK19 from a putative kinase to a bona fide DNA repair protein highlights the dynamic nature of biomedical research. While the initial rationale for targeting STK19 in NRAS-mutant melanoma has been significantly challenged, the discovery of its critical role in TC-NER opens up new avenues for therapeutic intervention.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which STK19/TWH19 modulates the TC-NER pathway.

-

Investigating the therapeutic potential of modulating STK19's DNA repair function. This could involve developing inhibitors of its DNA binding activity or its interactions with other TC-NER proteins to induce synthetic lethality in cancers with specific DNA repair deficiencies.

-

Re-evaluating the effects of existing STK19 inhibitors (this compound and chelidonine) in the context of its DNA repair function to determine if their observed anti-cancer effects are mediated through this pathway.

This technical guide provides a solid foundation for researchers to navigate the complex biology of STK19 and to design innovative strategies for targeting this intriguing protein in human disease.

References

- 1. researchgate.net [researchgate.net]

- 2. genemedi.net [genemedi.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. STK19 is a DNA/RNA-binding protein critical for DNA damage repair and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]

- 7. scbt.com [scbt.com]

- 8. STK19 positions TFIIH for cell-free transcription-coupled DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rupress.org [rupress.org]

- 11. academic.oup.com [academic.oup.com]

- 12. STK19 drives transcription-coupled repair by stimulating repair complex stability, RNA Pol II ubiquitylation, and TFIIH recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting NRAS-Mutant Cancers with the Selective STK19 Kinase Inhibitor Chelidonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. STK19: a critical factor coordinating transcription-coupled DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

ZT-12-037-01 supplier and purchasing information.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZT-12-037-01, a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19). The information is compiled for researchers, scientists, and drug development professionals interested in its potential therapeutic applications, particularly in the context of NRAS-mutant melanoma. This document summarizes purchasing information, key quantitative data, experimental protocols derived from published research, and a visualization of the proposed signaling pathway.

Supplier and Purchasing Information

This compound is available from several commercial suppliers for research purposes. It is important to note that this compound is intended for laboratory research use only and not for human or veterinary use.[1] Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Website | Notes |

| AbMole BioScience | --INVALID-LINK-- | Provides pricing for various quantities (e.g., 10mg, 25mg).[1] |

| MedchemExpress | --INVALID-LINK-- | |

| Selleck Chemicals | --INVALID-LINK-- | |

| AOBIOUS | --INVALID-LINK-- | |

| Combi-Blocks | --INVALID-LINK-- | |

| DC Chemicals | --INVALID-LINK-- | |

| CymitQuimica | --INVALID-LINK-- | |

| Axon Medchem | --INVALID-LINK-- | |

| TargetMol | --INVALID-LINK-- | |

| Ambeed, Inc. | --INVALID-LINK-- | |

| AiFChem | --INVALID-LINK-- | |

| BOC Sciences | --INVALID-LINK-- | |

| BLD Pharmatech Ltd. | --INVALID-LINK-- |

Core Technical Data

This compound is an ATP-competitive inhibitor of STK19.[1][2] It has been shown to block the oncogenic activity of NRAS, a key driver in a significant portion of melanomas.

In Vitro Activity

The primary mechanism of this compound is the inhibition of STK19 kinase activity, which in turn prevents the phosphorylation of NRAS. This has been demonstrated to inhibit downstream signaling pathways, including the MEK-ERK and PI3K pathways, in melanoma cells with NRAS mutations.[3]

| Parameter | Value | Cell Line/Conditions |

| IC50 (STK19 WT) | 23.96 nM | Cell-free assay |

| IC50 (STK19 D89N) | 27.94 nM | Cell-free assay |

| IC50 (NRAS Phosphorylation) | 20.04 nM | |

| Effective Concentration (Colony Formation Inhibition) | 3 µM (14 days) | Mutant NRAS-STK19-driven melanocytes |

| Effective Concentration (NRAS Phosphorylation Inhibition) | 0.1 - 3 µM | Human Primary Melanocytes (HPMs) with STK19WT and STK19D89N |

In Vivo Activity

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound.

| Animal Model | Dosage and Administration | Key Findings |

| SK-MEL-2 xenograft melanoma nude mice | 25-50 mg/kg, subcutaneous injection, once daily for 21 days[1][3] | Inhibition of tumor growth and induction of apoptosis (increased cleaved caspase-3).[1] |

Signaling Pathway

The proposed signaling pathway involves the direct phosphorylation of NRAS by STK19. This phosphorylation event is thought to enhance the binding of NRAS to its downstream effectors, thereby promoting oncogenic signaling. This compound, by inhibiting STK19, disrupts this cascade.

It is important to note that there is a scientific debate regarding the classification of STK19 as a kinase and the functional relevance of the D89N mutation. Researchers should be aware of this ongoing discussion when interpreting data related to this pathway.

Caption: Proposed STK19-NRAS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are summaries of experimental protocols based on the methodologies described in the primary literature. For detailed, step-by-step instructions, it is essential to consult the original research articles.

Cell Proliferation Assay

-

Cell Lines: CDK4 (R24C), hTERT, and p53DD melanocyte cell lines.

-

Treatment: Cells are treated with this compound at a concentration of 3 µM.

-

Incubation: The cells are incubated for 14 days.

-

Analysis: Inhibition of melanocyte proliferation is assessed by colony formation assays.

Western Blot Analysis for NRAS Phosphorylation

-

Cell Lines: Human Primary Melanocytes (HPMs) expressing STK19WT or STK19D89N.

-

Treatment: Cells are treated with varying concentrations of this compound (0, 0.1, 0.3, 1, 3 µM).

-

Analysis: Cell lysates are collected and subjected to Western blotting to detect the levels of phosphorylated NRAS.

In Vivo Xenograft Studies

-

Animal Model: SK-MEL-2 xenograft melanoma model in nude mice.

-

Cell Implantation: hTERT/p53DD/CDK4(R24C) melanocytes are implanted to induce tumor formation.

-

Treatment: Once tumors are established, mice are treated with this compound at doses of 25 mg/kg or 50 mg/kg.

-

Administration: The compound is administered via intraperitoneal or subcutaneous injection once daily for 21 days.

-

Analysis: Tumor growth is monitored throughout the study. At the endpoint, tumors are excised for further analysis, such as immunohistochemistry for cleaved caspase-3 to assess apoptosis.

Experimental Workflow

The general workflow for evaluating the efficacy of this compound in preclinical models is outlined below.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

References

STK19 Gene Annotation and its Implications for ZT-12-037-01 Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Threonine Kinase 19 (STK19) has emerged as a gene of significant interest in cancer research, particularly in the context of NRAS-mutant melanomas. The development of ZT-12-037-01, a potent and selective inhibitor of STK19, has provided a promising therapeutic avenue for this hard-to-treat cancer subtype. This technical guide provides a comprehensive overview of STK19 gene annotation, its proposed function in oncogenic signaling, and the preclinical data supporting the therapeutic rationale for this compound. We will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways, while also addressing the ongoing scientific debate surrounding the precise function of STK19.

STK19 Gene Annotation and Function

The STK19 gene is located on chromosome 6p21.33 and is comprised of two transcript variants.[1][2] Initially identified as a serine/threonine kinase, recent structural and biochemical analyses have led to a re-evaluation of its function. While one body of research suggests STK19 acts as a kinase that directly phosphorylates and activates NRAS, promoting melanomagenesis[3][4], other studies propose that STK19 lacks intrinsic kinase activity.[1][5] This latter research indicates that STK19 is a DNA/RNA-binding protein crucial for DNA damage repair, specifically in the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1][6][7] According to this model, STK19 facilitates the recruitment of DNA repair machinery to sites of DNA damage.[6][7]